4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl and 3-(trifluoromethyl)phenyl intermediates. These intermediates are then coupled with piperazine-1-carboxamide under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furan-2-carboxylic acid derivative, while reduction of the trifluoromethyl group may yield a methyl-substituted piperazine derivative.
Scientific Research Applications
4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity, while the piperazine ring may influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(FURAN-2-YL)METHYL]-N-[3-(FLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
- 4-[(FURAN-2-YL)METHYL]-N-[3-(CHLOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
- 4-[(FURAN-2-YL)METHYL]-N-[3-(BROMOMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in 4-[(FURAN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE distinguishes it from similar compounds, as this group can significantly enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-4-14(11-13)21-16(24)23-8-6-22(7-9-23)12-15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIQVNRGUPUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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